molecular formula C19H18N4O5 B2654901 Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899751-74-7

Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No.: B2654901
CAS No.: 899751-74-7
M. Wt: 382.376
InChI Key: WEUHWGZKZSWLTI-UHFFFAOYSA-N
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Description

Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a purine derivative, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves multi-step organic reactions. The starting materials often include benzyl alcohol, purine derivatives, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate include other purine derivatives and oxazole-containing compounds. Examples include:

  • Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propionate
  • Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)butyrate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11-12(2)28-18-20-16-15(23(11)18)17(25)22(19(26)21(16)3)9-14(24)27-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUHWGZKZSWLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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